molecular formula C7H11FO3 B1449235 2-Fluoro-2-(oxan-4-yl)acetic acid CAS No. 1516034-79-9

2-Fluoro-2-(oxan-4-yl)acetic acid

Cat. No.: B1449235
CAS No.: 1516034-79-9
M. Wt: 162.16 g/mol
InChI Key: GPSPMTRMJOYICS-UHFFFAOYSA-N
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Description

2-Fluoro-2-(oxan-4-yl)acetic acid, also known as (4-oxan-2-yl)-2-fluoroacetic acid, is an organic compound with the chemical formula C7H11FO3. It is a fluorinated derivative of acetic acid, featuring a tetrahydropyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-(oxan-4-yl)acetic acid typically involves the fluorination of a precursor compound containing the tetrahydropyran ring. One common method includes the reaction of tetrahydropyran-4-yl acetic acid with a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-2-(oxan-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Fluoro-2-(oxan-4-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(oxan-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to altered biological activities. The tetrahydropyran ring structure also contributes to its unique properties and interactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the fluorine atom and the tetrahydropyran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-fluoro-2-(oxan-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO3/c8-6(7(9)10)5-1-3-11-4-2-5/h5-6H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSPMTRMJOYICS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-(oxan-4-yl)acetic acid
Reactant of Route 2
2-Fluoro-2-(oxan-4-yl)acetic acid
Reactant of Route 3
2-Fluoro-2-(oxan-4-yl)acetic acid
Reactant of Route 4
2-Fluoro-2-(oxan-4-yl)acetic acid
Reactant of Route 5
2-Fluoro-2-(oxan-4-yl)acetic acid
Reactant of Route 6
2-Fluoro-2-(oxan-4-yl)acetic acid

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